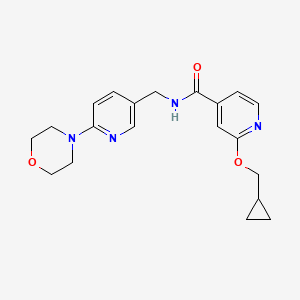

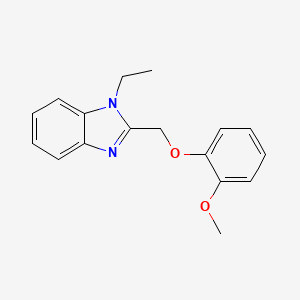

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole is a chemical compound that has been widely used in scientific research due to its unique properties. It is a benzimidazole derivative that has been synthesized through various methods and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Characterization

- Antimicrobial Activity : A study by Salahuddin et al. (2017) detailed the synthesis of 1H-benzimidazole derivatives, demonstrating their potent antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

- Luminescent Properties : Xiaoping Yang et al. (2010) explored the reaction of benzimidazole-based ligands with lanthanide ions, leading to luminescent complexes. This research opens pathways for the development of new materials with potential applications in optoelectronics and sensing (Yang, Jones, Wiester, Oye, & Wong, 2010).

Material Science and Chemistry

- Metal–Organic Frameworks (MOFs) : Yuchuan Tang et al. (2017) synthesized zeolite-like MOFs using a dual-ligand strategy, highlighting the importance of benzimidazole derivatives in constructing advanced materials with high CO2 uptake capacity (Tang, Wu, Wang, & Zhang, 2017).

- Antifungal Applications : A catalytic system using alkylated phenols and methoxytoluenes was developed by R. Bernini et al. (2006) for the production of antifungal 1,4-benzoquinones, suggesting the utility of benzimidazole derivatives in developing novel antifungal agents (Bernini, Mincione, Barontini, Fabrizi, Pasqualetti, & Tempesta, 2006).

Biocompatible Chemosensors

- Sensitive Detection of Zinc(II) : Research by S. Dey et al. (2016) introduced a benzimidazole-based compound as a selective fluorescence sensor for Zn2+ ions, emphasizing its potential in environmental monitoring and biological studies (Dey, Roy, Maiti, Mandal, Banerjee, & Roy, 2016).

Ethylene Oligomerization

- Catalytic Activity : Hao Liu et al. (2011) reported on nickel dihalide complexes derived from benzimidazol-8-ethoxyquinolines, showing high activity in ethylene oligomerization. This research contributes to the field of industrial catalysis and polymer production (Liu, Zhang, Chen, Redshaw, Li, & Sun, 2011).

properties

IUPAC Name |

1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-3-19-14-9-5-4-8-13(14)18-17(19)12-21-16-11-7-6-10-15(16)20-2/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRZBXSLWYFEJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326365 |

Source

|

| Record name | 1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644180 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole | |

CAS RN |

433700-04-0 |

Source

|

| Record name | 1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide](/img/structure/B2696463.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2696464.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2696465.png)

![Tert-butyl 4-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2696468.png)